4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2/c12-11-14-5-8(13)9(16-11)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZOUOECLBCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From 2,4-Dichloro-5-fluoropyrimidine
Procedure (Adapted from CN110343074B):
- Amination :
- React 2,4-dichloro-5-fluoropyrimidine (1 eq) with aqueous ammonia (2.5 eq) in THF at 0°C → RT.
- Mechanism : Nucleophilic substitution at C4 due to higher electrophilicity compared to C2.
- Yield : 82–88% after column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT (2–3 h) |
| Solvent | Tetrahydrofuran (THF) |
| Workup | Ethyl acetate extraction, NaHCO₃ wash |
| Purity (HPLC) | >98% |
Alternative Route via Reductive Dechlorination
- Reduce 2,4-dichloro-5-fluoropyrimidine with Zn/HCl in ethanol.
- Selectivity : Controlled by stoichiometry (1 eq Zn for mono-dechlorination).
- Yield : 74% (distillation).
Coupling Strategies for 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic Acid
Direct Nucleophilic Substitution
Protocol :
- Protection : Convert 4-aminobenzoic acid to methyl ester using SOCl₂/MeOH.
- Reaction :
- Mix methyl 4-aminobenzoate (1.2 eq) with 2-chloro-5-fluoropyrimidin-4-amine (1 eq) in DMF.
- Add K₂CO₃ (2 eq), heat at 80°C for 12 h.
- Deprotection : Hydrolyze ester with 6M HCl (reflux, 4 h).
Optimization Insights :
- Solvent screening : DMF > DMSO > AcCN (yields: 68% vs. 59% vs. 42%).
- Base effect : K₂CO₃ > Et₃N > NaH (yields: 73% vs. 65% vs. 58%).
Representative Data :
| Condition | Outcome |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 h |
| Overall Yield | 65% (two steps) |
| Purity (NMR) | >95% |
Buchwald-Hartwig Amination
Catalytic System (US8835430B2):
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in toluene.
- Conditions : 110°C, 24 h.
- Yield : 89% (ester-protected intermediate).
Advantages :
- Tolerates free –COOH groups (no protection needed).
- High regioselectivity for C4 position.
Industrial-Scale Considerations
Process Intensification
Patent Recommendations (WO2009094442A2):
- Wettable powders : Use 25–75% active compound with prophyllite/talc carriers.
- Solvent Recycling : Recover THF via distillation (≥90% efficiency).
Cost Analysis
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 2,4-Dichloro-5-fluoropyrimidine | 320 | ChemicalBook |
| 4-Aminobenzoic acid | 45 | Ambeed |
| Pd Catalyst | 12,000 | US8835430B2 |
Total API Cost : ≈$580/kg (lab scale) → $220/kg (industrial).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Specification |
|---|---|
| HPLC (C18) | 99.2% (254 nm) |
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm (ICP-MS) |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Potassium Carbonate (K₂CO₃): Used as a base in substitution reactions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new C-C bonds.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Benzoic Acid Derivatives
4-(2-Chloropyrimidin-5-yl)benzoic Acid
- Structure : Features a chlorine at position 2 of the pyrimidine and lacks the 5-fluoro substitution.
- Properties : The absence of fluorine reduces electronegativity and may alter binding specificity compared to the target compound.
- Applications : Used as an intermediate in synthesizing kinase inhibitors .
4-(2-Methoxypyrimidin-5-yl)benzoic Acid
- Structure : Substituted with a methoxy group at position 2 instead of chlorine.
Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Incorporates a tetrahydropyrimidine ring (saturated) and a bromoethoxy group.
Heterocyclic Variants with Benzoic Acid Moieties
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
- Structure : Contains a sulfanyl group and trifluoromethyl substitution on the pyrimidine.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to chloro-fluoro derivatives .
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
Physicochemical Properties
Biological Activity
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid, also known by its CAS number 872463-93-9, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrimidine ring with halogen substitutions and an amino group linked to a benzoic acid moiety, suggests potential biological activities that merit detailed exploration.
The compound primarily acts as an antagonist of the P2X7 receptor, a receptor involved in purinergic signaling pathways. By inhibiting this receptor, the compound can modulate various physiological processes, including inflammation and pain response. The interaction with the P2X7 receptor highlights its potential therapeutic applications in conditions associated with excessive purinergic signaling, such as chronic pain and inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound undergo metabolic processes such as conjugation in the liver, leading to excretion as hippuric acid. This metabolic pathway is crucial for understanding the bioavailability and systemic effects of the compound when administered.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria like Staphylococcus aureus.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : Due to its action on the P2X7 receptor, the compound may help reduce inflammation by modulating immune responses. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 μg/mL for S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Case Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines (HCT-116 and MCF-7), this compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively. These values suggest significant cytotoxicity and warrant further investigation into its mechanisms of action and potential clinical applications .
Research Applications
The compound's unique properties make it suitable for various research applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Biological Research : Investigating enzyme interactions and signaling pathways.
- Pharmaceutical Development : Potential therapeutic agent for treating infections and cancers.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
